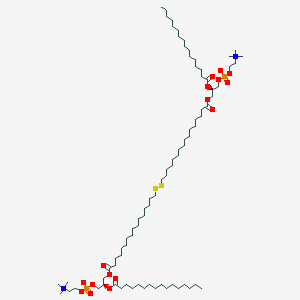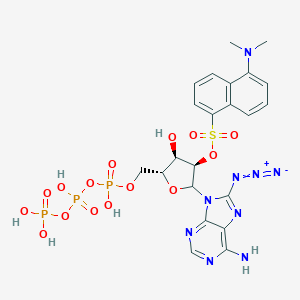
8-Azido-2'-O-dansyladenosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azido-2'-O-dansyladenosine triphosphate (8-N3-dATP) is a modified form of ATP, a molecule that plays a crucial role in cellular energy metabolism. The modification of ATP with an azido group allows for the attachment of fluorescent probes, making it a valuable tool for studying enzyme kinetics, protein-protein interactions, and other cellular processes.
Applications De Recherche Scientifique
8-Azido-2'-O-dansyladenosine triphosphate has a wide range of applications in scientific research. It can be used as a substrate for enzymes such as DNA polymerases and kinases, allowing for the study of enzyme kinetics and inhibitor screening. It can also be used as a fluorescent probe to study protein-protein interactions, protein-DNA interactions, and other cellular processes. Additionally, 8-Azido-2'-O-dansyladenosine triphosphate can be used in live-cell imaging studies to visualize ATP-dependent processes in real-time.
Mécanisme D'action
The mechanism of action of 8-Azido-2'-O-dansyladenosine triphosphate is similar to that of ATP. It is a high-energy molecule that can be hydrolyzed by enzymes such as ATPases and kinases, releasing energy that can be used for cellular processes. The azido group and dansyl fluorophore do not significantly affect the mechanism of action of 8-Azido-2'-O-dansyladenosine triphosphate.
Effets Biochimiques Et Physiologiques
8-Azido-2'-O-dansyladenosine triphosphate does not have any significant biochemical or physiological effects on cells or organisms. It is a modified form of ATP that can be used as a tool for studying cellular processes, but it does not have any therapeutic or toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Azido-2'-O-dansyladenosine triphosphate in lab experiments is its versatility. It can be used as a substrate for enzymes, a fluorescent probe, or a tool for live-cell imaging. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its cost, which can be higher than that of regular ATP. Additionally, the modification of ATP with an azido group and a fluorophore can affect its binding affinity for certain enzymes and proteins, which should be taken into account when designing experiments.
Orientations Futures
There are many potential future directions for the use of 8-Azido-2'-O-dansyladenosine triphosphate in scientific research. One area of interest is the development of new fluorescent probes based on 8-Azido-2'-O-dansyladenosine triphosphate, which could be used to study different cellular processes. Another area of interest is the use of 8-Azido-2'-O-dansyladenosine triphosphate in combination with other modified nucleotides, such as 8-Br-dATP and 2'-deoxy-5-ethynyluridine, to create more complex probes and substrates. Additionally, 8-Azido-2'-O-dansyladenosine triphosphate could be used in combination with new imaging techniques, such as super-resolution microscopy, to study cellular processes at higher resolution.
Méthodes De Synthèse
The synthesis of 8-Azido-2'-O-dansyladenosine triphosphate involves the modification of ATP with an azido group and a dansyl fluorophore. One common method involves the reaction of ATP with sodium azide and 5-iodoacetamidofluorescein, followed by purification through ion exchange chromatography. Another method involves the use of a protected azido-dATP precursor, which is deprotected and reacted with dansyl chloride to yield the final product.
Propriétés
Numéro CAS |
121258-46-6 |
|---|---|
Nom du produit |
8-Azido-2'-O-dansyladenosine triphosphate |
Formule moléculaire |
C22H26N9O15P3S |
Poids moléculaire |
781.5 g/mol |
Nom IUPAC |
[(3R,4R,5R)-2-(6-amino-8-azidopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H26N9O15P3S/c1-30(2)13-7-3-6-12-11(13)5-4-8-15(12)50(40,41)44-18-17(32)14(9-42-48(36,37)46-49(38,39)45-47(33,34)35)43-21(18)31-20-16(19(23)25-10-26-20)27-22(31)28-29-24/h3-8,10,14,17-18,21,32H,9H2,1-2H3,(H,36,37)(H,38,39)(H2,23,25,26)(H2,33,34,35)/t14-,17-,18-,21?/m1/s1 |
Clé InChI |
XFKGXLVNEAKEQS-ABLYXCJOSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O[C@@H]3[C@@H]([C@H](OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3C(C(OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3C(C(OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
8-azido-2'-O-dansyl-ATP 8-azido-2'-O-dansyladenosine triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)


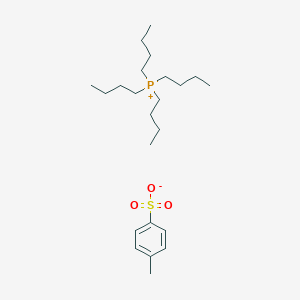
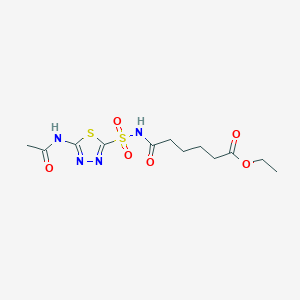
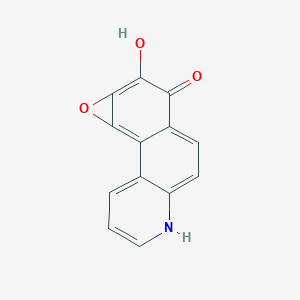
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)



